molecular formula C8H6ClNS B1346447 2-Chlorobenzyl thiocyanate CAS No. 2082-66-8

2-Chlorobenzyl thiocyanate

Cat. No. B1346447
CAS RN: 2082-66-8
M. Wt: 183.66 g/mol
InChI Key: BEQHMRYBIXNFTP-UHFFFAOYSA-N
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Patent
US06703420B1

Procedure details

To a flame dried 5L 3-neck flask equipped with a mechamical overhead stirrer under nitrogen was added diisopropylamine (78.60 mL, 0.56 mol, 2.2 eq) and 2 L of benzene. After cooling to 0-5° C., 1.6 M n-BuLi (351.0 mL, 0.56 mol, 2.2 eq) was added dropwise via addition funnel while keeping the temperature at 0-5° C. The LDA was stirred for 45 min. at 0-5° C. 3-Bromophenylacetonitrile (50.0 g, 0.26 mol, 1.0 eq) dissolved in 200 mL of benzene was added dropwise via addition funnel keeping the temperature at 0-5° C. The mixture was stirred an additional 15 min at this temperature. 2-Chlorobenzylthiocyanate (J. Am. Chem. Soc., 1954, 76, 585) (103.0 g, 0.56 mol, 2.2 eq) dissolved in 200 mL benzene was added dropwise via addition funnel keeping the temperature at 0-5° C. During the addition, a precipitate formed. The reaction was allowed to warm to room temperature and the mixture stirred overnight. The reaction was quenched by adding water and 200 mL 10% NaOH. The layers were separated, and the benzene layer extracted with 10% NaOH (3×1 L). The basic layers were collected and acidified with conc. HCl to pH 1-2. A precipitate formed. Methylene chloride was added to dissolve the precipitate. The layers were separated and the aqueous layer reextracted with methylene chloride (2×). The methylene chloride layers were collected, dried (MgSO4) and the solvent removed in vacuo to yield 65.32 g of 2-(3-bromophenyl)malononitrile as a yellow solid. Recrystallization from methylcyclohexane yielded two crops: crop 1, 42.86 g of orange crystals, m.p. 99.5-101.5° C.; crop 2, 2.18 g of orange crystals, m.p. 97.0-99.0° C. Combined yield 79.9%. 1H-NMR (CDCl3) δ: 7.67 (s, 1H); 7.63 (d, 1H, J=7 Hz); 7.47 (d, 1H, J=7 Hz); 7.39 (t, 1H, J=7 Hz); 5.08 (s, 1H).
Quantity
78.6 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
351 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
103 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4]C(C)C)(C)C.[Li]CCCC.[Li+].CC([N-]C(C)C)C.[Br:21][C:22]1[CH:23]=[C:24]([CH2:28][C:29]#[N:30])[CH:25]=[CH:26][CH:27]=1.ClC1C=CC=CC=1CSC#N>C1C=CC=CC=1.C(Cl)Cl>[Br:21][C:22]1[CH:23]=[C:24]([CH:28]([C:1]#[N:4])[C:29]#[N:30])[CH:25]=[CH:26][CH:27]=1 |f:2.3|

Inputs

Step One
Name
Quantity
78.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
2 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
351 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC#N
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
103 g
Type
reactant
Smiles
ClC1=C(CSC#N)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred an additional 15 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
To a flame dried 5L 3-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechamical overhead stirrer under nitrogen
CUSTOM
Type
CUSTOM
Details
at 0-5° C
ADDITION
Type
ADDITION
Details
was added dropwise via addition funnel
CUSTOM
Type
CUSTOM
Details
at 0-5° C
ADDITION
Type
ADDITION
Details
was added dropwise via addition funnel
CUSTOM
Type
CUSTOM
Details
at 0-5° C
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
a precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water and 200 mL 10% NaOH
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the benzene layer extracted with 10% NaOH (3×1 L)
CUSTOM
Type
CUSTOM
Details
The basic layers were collected
CUSTOM
Type
CUSTOM
Details
A precipitate formed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
The methylene chloride layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 65.32 g
YIELD: PERCENTYIELD 79.9%
YIELD: CALCULATEDPERCENTYIELD 113.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.